molecular formula C11H22N2O B15247011 1-(4-Aminocyclohexyl)piperidin-4-ol

1-(4-Aminocyclohexyl)piperidin-4-ol

Cat. No.: B15247011
M. Wt: 198.31 g/mol
InChI Key: VOBPNDPHDKQZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminocyclohexyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 4-aminocyclohexyl substituent attached to the nitrogen atom. The cyclohexylamine moiety may enhance bioavailability or target specificity compared to aromatic substituents, as seen in related compounds .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-(4-aminocyclohexyl)piperidin-4-ol

InChI

InChI=1S/C11H22N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h9-11,14H,1-8,12H2

InChI Key

VOBPNDPHDKQZIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2CCC(CC2)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Aminocyclohexyl)piperidin-4-ol involves several steps. One common method includes the hydrogenation of a precursor compound, followed by cyclization and functionalization reactions . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .

Chemical Reactions Analysis

1-(4-Aminocyclohexyl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-(4-Aminocyclohexyl)piperidin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a therapeutic agent for various diseases, including HIV . In medicine, the compound has shown promise as a CCR5 antagonist, which could be used in the treatment of HIV-1 infections . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of other piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclohexyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, the compound binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 into the cells . This interaction is mediated by the formation of a strong salt-bridge between the basic nitrogen atom in the compound and the receptor . The presence of lipophilic groups in the compound also enhances its binding affinity to the receptor .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Selectivity :

  • RB-005 (4-hydroxypiperidine) exhibits 15-fold SK1 selectivity over SK2, whereas its 3-hydroxy analog (RB-019) shows reduced selectivity (6.1-fold) . This highlights the critical role of hydroxyl positioning.
  • Aromatic substituents (e.g., chlorophenyl in PIPD1) enhance antimicrobial activity, likely due to hydrophobic interactions with bacterial membranes .

Brain Penetrance :

  • Z3777013540’s pyrimidine-indole core improves CNS MPO/BBB scores compared to CBD-2115, suggesting better brain uptake for neurodegenerative disease targeting .

Safety Profiles: Piperidin-4-ol derivatives with aminomethyl groups (e.g., 1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol) are classified as hazardous (100% concentration), though specific toxicity data are sparse .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.